molecular formula C20H30N2O3S B6937847 N-(1-cyclohexylpiperidin-4-yl)-4-methyl-3-methylsulfonylbenzamide

N-(1-cyclohexylpiperidin-4-yl)-4-methyl-3-methylsulfonylbenzamide

Cat. No.: B6937847
M. Wt: 378.5 g/mol
InChI Key: FFJAORVJZFUEMP-UHFFFAOYSA-N
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Description

N-(1-cyclohexylpiperidin-4-yl)-4-methyl-3-methylsulfonylbenzamide is a compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities

Properties

IUPAC Name

N-(1-cyclohexylpiperidin-4-yl)-4-methyl-3-methylsulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O3S/c1-15-8-9-16(14-19(15)26(2,24)25)20(23)21-17-10-12-22(13-11-17)18-6-4-3-5-7-18/h8-9,14,17-18H,3-7,10-13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFJAORVJZFUEMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2CCN(CC2)C3CCCCC3)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclohexylpiperidin-4-yl)-4-methyl-3-methylsulfonylbenzamide typically involves the formation of the piperidine ring followed by the introduction of the benzamide moiety. One common method is the reductive amination of cyclohexanone with piperidine, followed by the sulfonylation of the resulting amine with methylsulfonyl chloride. The final step involves the coupling of the sulfonylated piperidine with 4-methylbenzoyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclohexylpiperidin-4-yl)-4-methyl-3-methylsulfonylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

Scientific Research Applications

N-(1-cyclohexylpiperidin-4-yl)-4-methyl-3-methylsulfonylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-cyclohexylpiperidin-4-yl)-4-methyl-3-methylsulfonylbenzamide involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in modulating neurotransmitter systems .

Comparison with Similar Compounds

Similar Compounds

    N-(1-cyclohexylpiperidin-4-yl)-4-methylbenzamide: Lacks the sulfonyl group, which may affect its biological activity.

    N-(1-cyclohexylpiperidin-4-yl)-3-methylsulfonylbenzamide: Similar structure but with a different substitution pattern on the benzamide ring.

Uniqueness

N-(1-cyclohexylpiperidin-4-yl)-4-methyl-3-methylsulfonylbenzamide is unique due to the presence of both the cyclohexylpiperidine and the methylsulfonylbenzamide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

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